molecular formula C10H23N3 B1268297 N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine CAS No. 889940-14-1

N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine

Cat. No. B1268297
M. Wt: 185.31 g/mol
InChI Key: OJSYQVSXEGDEID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine and related compounds involves several key steps including alkylation, reduction, and protection-deprotection strategies. Notably, asymmetric synthesis routes provide access to 2-(1-aminoalkyl) piperidines, highlighting the versatility of piperidine-based compounds in organic synthesis (Froelich et al., 1996). The method for synthesizing N,N-diisopropylethane-1,2-diamine showcases a related procedure that could potentially be adapted for the target compound, emphasizing efficiency and suitability for industrial production (Liu Shuang-xi, 2012).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine reveals significant insights into their configuration and electronic properties. Studies on N,N'-diphenyl-6-piperidin-1-yl-[1,3,5]-triazine-2,4-diamine provide detailed information on vibrational spectra, HOMO-LUMO analysis, and non-linear optical behavior, which are critical for understanding the electronic characteristics and reactivity of such compounds (Kavipriya et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving piperidine-based compounds demonstrate their reactivity and potential applications. For instance, the use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines highlights the versatility of piperidine derivatives in synthesizing sulphur–nitrogen heterocycles, providing a foundation for further functionalization (Bryce, 1984).

Scientific Research Applications

Synthesis and Characterization

  • Development of Novel Compounds : N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine derivatives have been utilized in the synthesis of novel compounds. For instance, reactions with sulfur-transfer reagents have led to the creation of sulfur-nitrogen heterocycles (Bryce, 1984).

  • Catalysis and Selective Reactions : These compounds serve as key intermediates in catalytic processes, such as in the selective N-arylation or N,N′-diarylation of secondary diamines (Brenner, Schneider, & Fort, 2002).

  • Advanced Material Synthesis : They have been used in the direct polycondensation of certain imides, leading to the creation of new materials with potential applications in various industries (Mallakpour, Hajipour, & Roohipour-fard, 2000).

Biological and Chemical Applications

  • DNA Interaction Studies : Some derivatives have shown utility in studying interactions with DNA, demonstrating potential for applications in genetic research and drug development (Jaividhya et al., 2015).

  • Analytical Applications : Compounds related to N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine have been used in analytical chemistry, particularly in fluorescence and spectroscopic studies for various chemical analysis purposes.

  • Corrosion Inhibition : Some derivatives have been investigated for their corrosion inhibition properties, which is significant in material sciences and engineering (Das et al., 2017).

Material Science and Engineering

  • Polymer Science : These compounds have contributed to advancements in polymer science, particularly in the synthesis and characterization of new polyamides and polyimides, which are critical in the development of new materials (Liaw, Liaw, & Yang, 1999).

  • Complex Formation and Structural Analysis : Research has been conducted on the formation of complex structures with metals, contributing to a deeper understanding of molecular structures and interactions (Han, 2011).

Safety And Hazards

The safety and hazards associated with “N,N,N’-trimethyl-N’-piperidin-4-ylethane-1,2-diamine” are not clearly defined in the literature .

properties

IUPAC Name

N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-12(2)8-9-13(3)10-4-6-11-7-5-10/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSYQVSXEGDEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338888
Record name N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine

CAS RN

889940-14-1
Record name N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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